molecular formula C22H18N2O3S2 B2761688 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide CAS No. 941936-82-9

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2761688
CAS No.: 941936-82-9
M. Wt: 422.52
InChI Key: ICIUARMQRYUNRH-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a phenyl ring and a 4-(ethylsulfonyl)benzoyl group. The ethylsulfonyl group at the para position of the benzamide contributes to its electronic and steric properties, which may influence binding affinity and metabolic stability compared to analogs with smaller or bulkier substituents.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIUARMQRYUNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by its attachment to the benzamide structure. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares structural motifs with several derivatives reported in the literature. Key variations include:

  • Benzamide substituents : Derivatives with halogen (e.g., 3r: 4-chloro), methoxy (e.g., 3q: 4-methoxy), or trifluoromethyl (e.g., 3s: 4-(trifluoromethyl)) groups on the benzamide ring demonstrate how electronic effects influence physicochemical properties .

Physicochemical and Spectroscopic Data

Table 1: Comparison of Key Properties

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
Target Compound 4-(ethylsulfonyl) Not reported Not reported Expected νC=O ~1660–1680 cm⁻¹; δH (Ar) 7.5–8.5 ppm N/A
7b (4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide) Pyridyl-thiazole Not reported 33 1H NMR (DMSO-d6): δ 8.5–7.3 (m, aromatic)
3q (4-methoxy) 4-OCH₃ 159–162 51 1H NMR: δ 3.85 (s, OCH₃); νC=O ~1680 cm⁻¹
3r (4-chloro) 4-Cl 148–151 66 13C NMR: δ 138.5 (C-Cl)
3s (4-CF₃) 4-CF₃ 138–142 58 19F NMR: δ -62.5 (CF₃)

Impact of Substituents

  • Ethylsulfonyl vs.
  • Halogen vs. Methoxy : Chloro (3r) and methoxy (3q) groups alter electron density, affecting melting points and solubility. The electron-withdrawing Cl in 3r lowers the melting point compared to 3q .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety, which is known for its pharmacological significance. The ethylsulfonyl group enhances solubility and reactivity, making it a promising candidate for drug development. The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 344.43 g/mol.

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole ring exhibit significant anticancer properties. The mechanism of action often involves induction of apoptosis in cancer cells, as well as cell cycle arrest. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including MCF-7 and U937 .

Case Study:
In a study evaluating benzothiazole derivatives, compounds with structural similarities to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Antioxidant Properties

The ethylsulfonyl group contributes to the antioxidant activity of the compound, which is beneficial in combating oxidative stress-related diseases. Antioxidants are vital for neutralizing free radicals in the body, thus preventing cellular damage that can lead to chronic diseases.

The biological activity of this compound can be attributed to its interaction with specific biomolecules:

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to interfere with the cell cycle progression, particularly at the G1/S checkpoint.
  • Signal Transduction Modulation : Initial studies suggest that this compound might interact with key signaling pathways involved in cell proliferation and survival .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d]thiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol.
  • Coupling Reactions : The benzo[d]thiazole intermediate is coupled with phenolic compounds via Suzuki or Heck coupling.
  • Sulfonylation : Introduction of the ethylsulfonyl group using ethylsulfonyl chloride.
  • Amidation : Final amidation step to form the benzamide structure .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-benzothiazol-2-amineBenzothiazole moietyAntimicrobial properties
N-(4-hydroxyphenyl)acetamideHydroxyphenyl groupAnalgesic effects
EthoxycarbonylbenzothiazoleEthoxycarbonyl substitutionAnticancer activity

This table illustrates how this compound stands out due to its unique combination of functional groups that may enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling benzamide derivatives with thiazole and sulfonyl groups. Key steps include:

  • Benzylation : Reacting 3-aminobenzo[d]thiazole with 4-(ethylsulfonyl)benzoyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C) .
  • Sulfonylation : Introducing the ethylsulfonyl group via nucleophilic substitution, requiring pH control (pH 7–9) to minimize by-products .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
    • Critical Parameters : Temperature (e.g., 50–80°C for coupling), inert atmosphere (N₂/Ar), and catalyst selection (e.g., DMAP for acylation) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H-NMR peaks for ethylsulfonyl at δ 1.3–1.5 ppm; benzo[d]thiazole protons at δ 7.8–8.2 ppm) .
  • HPLC-MS : Monitor purity (>98%) and molecular ion ([M+H]⁺ expected at m/z ~453) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

  • Key Data :

  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, or THF .
  • Stability : Degrades under UV light; store at –20°C in amber vials. Stable in pH 4–9 for 24 hours .
  • LogP : Predicted ~3.2 (indicative of moderate lipophilicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • SAR Strategies :

  • Substituent Variation : Compare analogs with ethylsulfonyl (current compound) vs. methyl/propyl sulfonyl groups to assess impact on potency. Ethyl groups balance lipophilicity and target binding .
  • Thiazole Modifications : Replace benzo[d]thiazole with oxazole or imidazole to evaluate selectivity (e.g., reduced activity in oxazole analogs) .
  • Case Study : A methylsulfonyl analog showed 2.5-fold lower IC₅₀ against HT-29 cancer cells (1.2 µM vs. 3.0 µM for ethylsulfonyl), suggesting steric effects influence activity .

Q. What experimental approaches elucidate the compound’s mechanism of action in pharmacological studies?

  • Mechanistic Tools :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation .
  • Molecular Docking : Map interactions with ATP-binding pockets (e.g., hydrogen bonding with Lys721 in EGFR) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting Framework :

  • Orthogonal Assays : Validate antiproliferative activity via MTT and clonogenic assays to rule out false positives .
  • Batch Consistency : Compare NMR/HPLC profiles of different synthetic batches; impurities >2% may skew bioactivity .
  • Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., N-(4-methylbenzo[d]thiazol-2-yl) analogs) to identify trends .

Q. What strategies mitigate instability issues during in vitro and in vivo studies?

  • Stabilization Protocols :

  • Light Sensitivity : Use amber glassware and minimize UV exposure during handling .
  • pH-Dependent Degradation : Buffer solutions at pH 6–7 for cell culture studies .
  • Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life in animal models .

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